An In-depth Technical Guide to 10-bromo-9-decynoic acid
An In-depth Technical Guide to 10-bromo-9-decynoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-bromo-9-decynoic acid is a specialized fatty acid derivative that, while not extensively documented in publicly available literature, holds potential for various applications in research and development, particularly in the synthesis of novel bioactive molecules and functionalized materials. Its structure combines a terminal bromoalkyne with a medium-chain carboxylic acid, offering a unique combination of reactive functional groups. This guide provides a comprehensive overview of its predicted properties, a detailed hypothetical synthesis protocol, and an exploration of its potential biological relevance based on related compounds.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties
| Property | 9-Decynoic Acid (Precursor) | 10-bromo-9-decynoic acid (Predicted) | Data Source |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₅BrO₂ | [1][2] |
| Molecular Weight | 168.23 g/mol | 247.13 g/mol | [1][2] |
| Appearance | Not specified | Predicted to be a solid or oil | - |
| Melting Point | Not specified | Predicted to be higher than precursor | - |
| Boiling Point | Not specified | Predicted to be significantly higher than precursor | - |
| Solubility | Not specified | Predicted to be soluble in organic solvents (e.g., DCM, THF, ether) and sparingly soluble in water | - |
Table 2: Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Chemical Shifts / Bands for 10-bromo-9-decynoic acid |
| ¹H NMR (CDCl₃) | δ 4.1-4.2 (t, 2H, -CH₂-Br), 2.3-2.4 (t, 2H, -CH₂-COOH), 1.2-1.8 (m, 10H, aliphatic protons), 10-12 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃) | δ 179-181 (-COOH), 80-82 (-C≡C-Br), 38-40 (-C≡C-Br), 33-35 (-CH₂-COOH), 22-30 (aliphatic carbons) |
| IR (Infrared) | ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~2930, 2850 cm⁻¹ (C-H stretch), ~2200 cm⁻¹ (C≡C stretch, weak), ~1710 cm⁻¹ (C=O stretch) |
| Mass Spec (MS) | Molecular ion peak (M+) at m/z 246 and 248 (due to bromine isotopes), with characteristic fragmentation pattern of a fatty acid. |
Experimental Protocols
As 10-bromo-9-decynoic acid is not commercially available, a synthetic route from 9-decynoic acid is necessary. The following protocol describes a plausible method for its synthesis via bromination of the terminal alkyne.
Synthesis of 10-bromo-9-decynoic acid from 9-Decynoic Acid
Materials:
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9-Decynoic acid
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N-Bromosuccinimide (NBS)
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Silver nitrate (AgNO₃)
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Acetone
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 9-decynoic acid (1 equivalent) in acetone.
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Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) (1.1 equivalents) followed by a catalytic amount of silver nitrate (AgNO₃) (0.1 equivalents).
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup:
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Once the reaction is complete, quench the reaction by adding water.
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Extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Purification:
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Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure 10-bromo-9-decynoic acid.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Signaling Pathways and Logical Relationships
The primary utility of 10-bromo-9-decynoic acid in a biological context is as a synthetic building block. The terminal bromoalkyne is a versatile functional group for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for its conjugation to a wide variety of molecules, including fluorescent dyes, biotin tags, or drug molecules. The carboxylic acid moiety provides a handle for further chemical modifications or for anchoring to biological targets.
Caption: Synthetic workflow for 10-bromo-9-decynoic acid and its potential applications.
Biological Properties and Potential Applications
Direct studies on the biological activity of 10-bromo-9-decynoic acid are not available. However, insights can be drawn from related compounds, such as brominated fatty acids found in brominated vegetable oil (BVO).
Studies on BVO have indicated that the consumption of brominated fatty acids can lead to their accumulation in fatty tissues and organs.[3] Animal studies have suggested potential adverse health effects associated with high levels of BVO, including impacts on the thyroid.[2][3] It is important to note that these effects are observed with chronic exposure to a mixture of brominated triglycerides and may not be directly translatable to the acute effects of a single, purified brominated fatty acid like 10-bromo-9-decynoic acid.
The primary potential for 10-bromo-9-decynoic acid in a research and drug development context lies in its utility as a chemical probe or a building block for more complex molecules. The bromoalkyne functionality is particularly valuable for bioconjugation, enabling the attachment of this lipid moiety to proteins, peptides, or other biomolecules to study lipid-protein interactions or to deliver a payload to a specific cellular location.
Conclusion
10-bromo-9-decynoic acid represents a promising, albeit understudied, chemical entity. Its synthesis from readily available 9-decynoic acid appears feasible through established bromination protocols. The predicted chemical and physical properties, along with its versatile reactive handles, make it a valuable tool for chemical biologists and medicinal chemists. While its intrinsic biological activity is unknown and caution is warranted based on data from other brominated lipids, its primary potential lies in its application as a versatile building block for the synthesis of novel probes and therapeutics. Further research is needed to fully characterize this compound and explore its potential applications.
